![molecular formula C4H8N6O2 B11764945 1,3,5-Triazine-2,4,6-triamine formate CAS No. 72578-58-6](/img/structure/B11764945.png)
1,3,5-Triazine-2,4,6-triamine formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4,6-triamine formate, commonly known as melamine formate, is a chemical compound with the formula C3H6N6·HCOOH. It is a derivative of melamine, which is widely used in various industrial applications. Melamine formate is known for its high nitrogen content and is often used in the production of resins, plastics, and flame retardants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Melamine formate can be synthesized through the reaction of melamine with formic acid. The reaction typically occurs under mild conditions, with melamine being dissolved in formic acid at room temperature. The resulting solution is then allowed to crystallize, forming melamine formate crystals .
Industrial Production Methods
In industrial settings, melamine formate is produced by reacting melamine with formic acid in large reactors. The reaction mixture is then cooled to precipitate the melamine formate, which is subsequently filtered and dried. This method ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4,6-triamine formate undergoes various chemical reactions, including:
Oxidation: Melamine formate can be oxidized to form melamine cyanurate, which is used as a flame retardant.
Substitution: Melamine formate can undergo nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and alcohols are often used in substitution reactions.
Major Products Formed
Melamine cyanurate: Formed through oxidation, used as a flame retardant.
Melamine derivatives: Formed through substitution reactions, used in various industrial applications.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4,6-triamine formate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine formate involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can interact with proteins and nucleic acids, affecting their structure and function. In industrial applications, its high nitrogen content makes it an effective flame retardant by promoting the formation of a protective char layer during combustion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Similar structure but lacks the formate group.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Contains hydroxyl groups instead of amino groups.
Cyanuramide: Another derivative of melamine with different functional groups.
Uniqueness
1,3,5-Triazine-2,4,6-triamine formate is unique due to its combination of high nitrogen content and the presence of the formate group. This combination enhances its flame retardant properties and makes it a valuable compound in various industrial applications .
Eigenschaften
72578-58-6 | |
Molekularformel |
C4H8N6O2 |
Molekulargewicht |
172.15 g/mol |
IUPAC-Name |
formic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.CH2O2/c4-1-7-2(5)9-3(6)8-1;2-1-3/h(H6,4,5,6,7,8,9);1H,(H,2,3) |
InChI-Schlüssel |
DPQOLGSOIHKEPP-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)O.C1(=NC(=NC(=N1)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.